

N-Desmethyl Ribociclib: A Comprehensive Technical Overview of its Biological Activity

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Compound of Interest

Compound Name: LEQ803

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Abstract

N-Desmethyl Ribociclib, also known as **LEQ803** or M4, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This technical guide provides an in-depth analysis of the biological activity of N-Desmethyl Ribociclib, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows. While Ribociclib is a potent and selective inhibitor of CDK4/6, its metabolite, N-Desmethyl Ribociclib, exhibits significantly reduced pharmacological activity. Understanding the biological profile of this major metabolite is crucial for a comprehensive assessment of Ribociclib's overall mechanism of action, pharmacokinetics, and clinical efficacy.

Introduction to Ribociclib and its Metabolism

Ribociclib is an orally bioavailable small molecule inhibitor that selectively targets CDK4 and CDK6, key regulators of the cell cycle.^{[1][2]} By inhibiting these kinases, Ribociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent suppression of tumor cell proliferation.^{[3][4]} This mechanism of action has established Ribociclib as a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.^[1]

Ribociclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] This metabolic process generates several metabolites, with N-Desmethyl Ribociclib (M4/**LEQ803**) being one of the most significant in circulation.[6]

Quantitative Biological Activity

While direct enzymatic inhibition data for N-Desmethyl Ribociclib on CDK4 and CDK6 is not readily available in the public domain, cell-based assays have provided insights into its comparative biological activity. The available data indicates that N-Desmethyl Ribociclib is substantially less potent than its parent compound, Ribociclib.

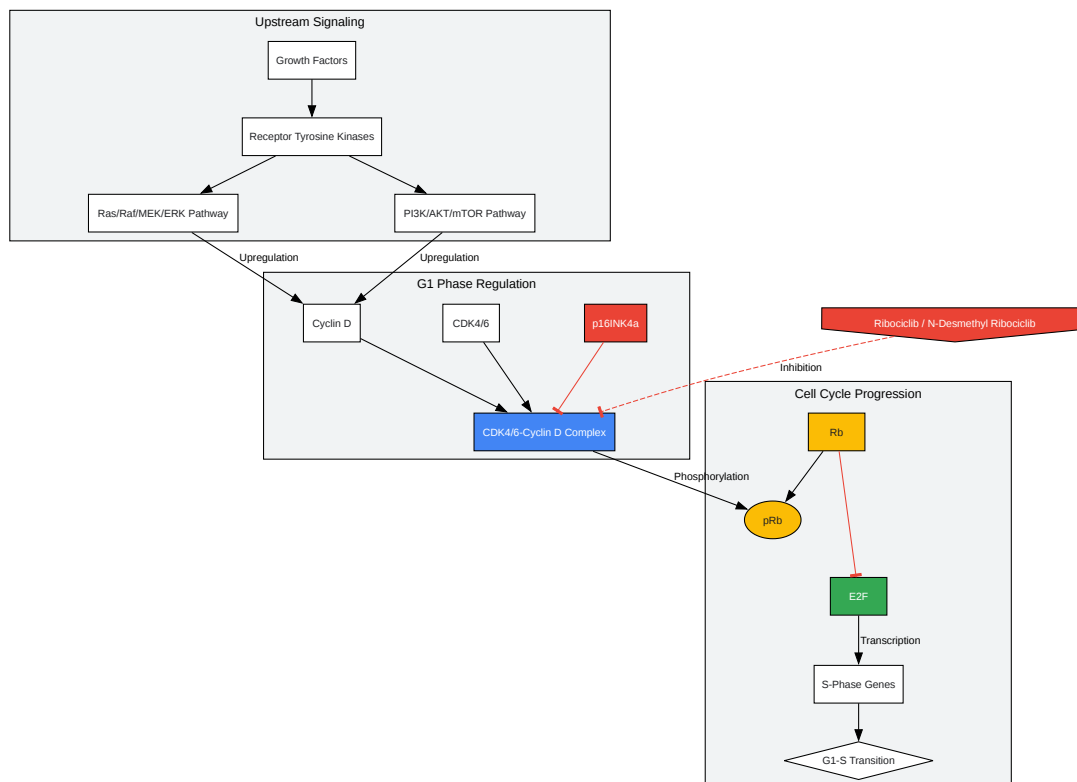
Table 1: Comparative Biological Activity of Ribociclib and N-Desmethyl Ribociclib

Compound	Assay Type	Parameter	Value	Reference
Ribociclib	Enzymatic Assay	CDK4 IC50	10 nM	[7]
	Enzymatic Assay	CDK6 IC50	39 nM	[7]
	Cell-based Assay	G1 Arrest IC50	0.053 μ M	
N-Desmethyl Ribociclib (LEQ803/M4)	Cell-based Assay	G1 Arrest IC50	0.24 μ M	

The in vitro pharmacological activity of N-Desmethyl Ribociclib, measured by its ability to induce G1 cell cycle arrest, is approximately 5-fold lower than that of Ribociclib. Furthermore, considering its plasma exposure levels in humans, the contribution of N-Desmethyl Ribociclib to the overall pharmacological activity of Ribociclib is considered to be negligible, estimated at approximately 1.9%.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Ribociclib and, by extension, its less active metabolite, involves the inhibition of the CDK4/6-Cyclin D-Rb pathway. This pathway is a critical checkpoint for cell cycle progression from the G1 to the S phase.



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CDK4/6 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of N-Desmethyl Ribociclib.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 and the inhibitory potential of test compounds.



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Workflow for an In Vitro CDK4/6 Kinase Assay.

Protocol:

- Reagent Preparation:
 - Prepare a serial dilution of N-Desmethyl Ribociclib in an appropriate buffer (e.g., DMSO).
 - Dilute recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the desired concentration in kinase assay buffer.
 - Prepare a solution of the substrate (e.g., a synthetic Rb-derived peptide) and ATP in kinase assay buffer.
- Kinase Reaction:
 - In a 384-well plate, add the diluted N-Desmethyl Ribociclib or vehicle control.
 - Add the diluted enzyme to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at 37°C for 60 minutes.
- Signal Detection:
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is inversely proportional to the kinase activity.

- Calculate the percent inhibition for each concentration of N-Desmethyl Ribociclib and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-Rb

This method is used to assess the phosphorylation status of Rb in cells treated with N-Desmethyl Ribociclib.

Protocol:

- Cell Culture and Treatment:
 - Seed a suitable cancer cell line (e.g., MCF-7) in culture plates and allow them to adhere.
 - Treat the cells with varying concentrations of N-Desmethyl Ribociclib or a vehicle control for a specified time (e.g., 24 hours).
- Protein Extraction:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.

- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Strip the membrane and re-probe for total Rb and a loading control (e.g., β -actin or GAPDH) for normalization.
 - Quantify the band intensities to determine the relative levels of pRb.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with N-Desmethyl Ribociclib.

Protocol:

- Cell Treatment and Harvesting:
 - Treat cultured cells with N-Desmethyl Ribociclib as described for Western blotting.
 - Harvest the cells by trypsinization and wash with PBS.
- Cell Fixation and Staining:
 - Fix the cells in ice-cold 70% ethanol.
 - Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry:
 - Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
- Data Analysis:
 - Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibition.

Conclusion

N-Desmethyl Ribociclib (**LEQ803/M4**) is a major metabolite of Ribociclib that exhibits significantly reduced biological activity compared to the parent drug. While it is formed through CYP3A4-mediated metabolism, its contribution to the overall clinical efficacy of Ribociclib is minimal. The experimental protocols detailed in this guide provide a framework for the further characterization of N-Desmethyl Ribociclib and other metabolites of CDK4/6 inhibitors. A thorough understanding of the pharmacological profiles of drug metabolites is essential for a complete assessment of a drug's safety and efficacy in drug development.

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